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Heronamide C

Cat. No.: B13706667
M. Wt: 449.6 g/mol
InChI Key: QUZNSWBEDCHESP-PLHCRRTDSA-N
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Description

Context of Marine-Derived Natural Products

The marine environment is a vast and largely untapped reservoir of biodiversity, offering a rich source of novel chemical compounds with potent biological activities. nih.govmdpi.com Marine microorganisms, in particular, have proven to be a prolific source of structurally diverse secondary metabolites. mdpi.com Among these, bacteria of the genus Streptomyces are renowned for their ability to produce a wide array of bioactive compounds, including a significant percentage of all known antibiotics. mdpi.comnih.gov These marine Streptomyces species, adapted to unique and often extreme conditions, harbor unconventional metabolic pathways that lead to the biosynthesis of novel molecular architectures not found in their terrestrial counterparts. nih.govmdpi.com This unique chemical diversity makes them a prime target for drug discovery and natural product research. nih.gov

Discovery and Isolation from Streptomyces sp.

Heronamide C was first identified as part of a trio of related compounds, Heronamides A-C, isolated from a Streptomyces species. rsc.org This particular bacterium was cultured from a shallow water marine sediment sample collected off the coast of Heron Island, Australia. rsc.org Later research also identified Streptomyces sp. TP-A0871 as a producer of this compound. nih.gov The isolation of these novel macrolactams was achieved through cultivation of the marine-derived actinomycete, followed by extraction and chromatographic separation techniques to purify the individual compounds. rsc.orgacs.org Further investigations into deep-sea strains of Streptomyces, such as SCSIO 03032 from the Indian Ocean, have led to the discovery of additional analogues, designated Heronamides D-F, highlighting the rich chemical diversity within this compound family. acs.orgnih.gov

Significance within Polyketide Macrolactam Chemistry

This compound belongs to the polyketide macrolactam class of microbial metabolites. rsc.orgnih.gov Polyketides are a large and structurally diverse family of natural products synthesized through the stepwise condensation of small carboxylic acid units. Macrolactams are characterized by a large ring structure containing an amide bond. The 20-membered polyene macrolactam structure of this compound is a notable feature. nih.govacs.org This class of compounds is of significant interest due to the varied and potent biological activities they often exhibit, including antimicrobial and antitumor properties. acs.org The unique mode of action of heronamides, which involves targeting saturated hydrocarbon chains in lipid membranes, further underscores their importance and potential for biological and medical research. nih.govacs.orgscispace.com The complex structure of this compound also presents a significant challenge and an attractive target for total synthesis, driving innovation in synthetic organic chemistry. nih.gov

Historical Trajectory of Structural Elucidation and Subsequent Revisions

The initial structure of this compound was proposed based on detailed spectroscopic analysis, including NMR and mass spectrometry, along with chemical derivatization. rsc.org However, the journey to its definitive structure was not straightforward. The total synthesis of the originally proposed structure of this compound revealed that the physical data of the synthetic compound did not match that of the natural sample. researchgate.net This discrepancy indicated that the initially proposed structure was incorrect and required revision. researchgate.net

Subsequent research efforts focused on re-evaluating the stereochemistry of the molecule. Through asymmetric total synthesis of both the originally proposed and revised structures, the correct chemical structure of this compound was unambiguously confirmed. nih.gov This process of proposal, synthesis, and revision is a common and crucial aspect of natural product chemistry, highlighting the power of total synthesis as a tool for structural verification. The successful synthesis not only confirmed the structure of this compound but also provided a platform to prove the postulated biosynthetic relationship between Heronamides A, B, and C. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39NO3 B13706667 Heronamide C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H39NO3

Molecular Weight

449.6 g/mol

IUPAC Name

(3E,5E,7E,9R,10S,11Z,13E,15E,17E,20R)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one

InChI

InChI=1S/C29H39NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-18,21-23,26-28,31-32H,4-5,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,13-10+,17-11+,18-12+,21-14-,22-15+,24-16+,25-23+/t26-,27+,28-/m1/s1

InChI Key

QUZNSWBEDCHESP-PLHCRRTDSA-N

Isomeric SMILES

CCC/C=C/C=C/C[C@@H]1C/C=C/C=C(/C=C/C=C\[C@@H]([C@@H](/C=C(/C=C/C=C/C(=O)N1)\C)O)O)\C

Canonical SMILES

CCCC=CC=CCC1CC=CC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Confirmation

Methodologies for Initial Structure Assignment

The initial characterization of Heronamide C began with high-resolution electrospray ionization mass spectrometry (HRESI(+)-MS), which established its molecular formula as C₂₉H₃₉NO₃. psu.edu This formula indicated the presence of eleven degrees of unsaturation.

A significant challenge in the early analysis was the compound's poor solubility in common NMR solvents. psu.edu However, researchers successfully obtained interpretable 1D and 2D NMR data using pyridine-d₅ as the solvent. psu.edu Analysis of the ¹³C NMR spectrum revealed 29 carbon signals, including a single ester/amide carbonyl (δC 168.3) and eighteen sp² olefinic carbons (δC 124.4 to 143.9). psu.edu The presence of ten double bond equivalents (DBE) from the olefinic carbons and one from the carbonyl group accounted for all eleven DBEs, indicating that this compound possessed a monocyclic structure. psu.edu

Detailed analysis of 2D NMR data, including COSY, HSQC, and HMBC experiments, allowed for the assembly of the complete carbon skeleton. psu.edu The relative configurations for parts of the molecule were proposed based on NMR correlations and, notably, through a proposed biosynthetic relationship with its co-isolated congeners, Heronamide A and Heronamide B. psu.edu It was hypothesized that this compound is a biosynthetic precursor to the other heronamides. psu.edursc.org

Re-evaluation and Revision of the Originally Proposed Structure of this compound

Despite the detailed initial spectroscopic investigation, conflicts arose regarding the reported stereochemistry of the heronamides. researchgate.net The initial structural hypothesis, based on spectroscopic data and biosynthetic considerations, was ultimately called into question. researchgate.netscielo.br

The most compelling evidence for the need for a structural revision came from synthetic chemistry. A research group accomplished the first total synthesis of the originally proposed structure of this compound. researchgate.net Upon comparing the spectroscopic data (such as NMR) and physical properties of the synthetic compound with those of the natural isolate, significant differences were observed. researchgate.net This discrepancy was a definitive indication that the initially assigned structure was incorrect and required reinvestigation. researchgate.net This led to a period of re-evaluation of the original data and the proposal of a new, revised structure for this compound.

Application of Advanced Spectroscopic Techniques for Definitive Structure Elucidation (e.g., Extensive NMR Analysis)

The definitive structure of this compound was ultimately established through a combination of advanced spectroscopic methods and total synthesis. The initial NMR data, while challenging to acquire due to solubility issues, provided the foundational planar structure. psu.edu The comprehensive analysis of ¹H-¹H COSY, HSQC, and HMBC spectra was crucial for piecing together the connectivity of the complex polyene macrolactam ring. psu.edunih.gov

In the re-evaluation phase, detailed analysis of NOESY (Nuclear Overhauser Effect Spectroscopy) data played a critical role in refining the stereochemical assignments, particularly in relation to the geometry of the numerous double bonds and the relative configuration of stereocenters. scielo.brresearchgate.net For instance, in the broader heronamide family, re-interpretation of NOESY data was instrumental in revising the absolute configuration of Heronamide A, which had direct implications for this compound due to their biosynthetic link. scielo.brscielo.br

The following table summarizes the reported NMR data for this compound in pyridine-d₅, which was fundamental to its structural analysis. psu.edu

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, mult., J in Hz)
1168.3
2124.46.13, d, 15.0
3143.97.91, dd, 15.0, 10.5
4129.56.55, dd, 14.5, 10.5
5139.77.02, dd, 14.5, 10.5
6133.06.22, d, 10.5
7132.8
872.04.54, m
972.84.41, d, 7.0
10130.45.82, dd, 15.0, 7.0
11135.26.51, t, 11.0
12127.36.09, dd, 15.0, 11.0
13136.16.84, m
14133.8
15128.46.45, d, 11.0
16129.96.25, m
17131.75.86, m
1839.82.52, m; 2.45, m
1949.34.90, m
2029.81.55, m
2130.11.35, m
2223.11.28, m
2314.30.88, t, 7.0
2412.81.76, s
2512.81.83, s
2621.41.09, d, 6.5
271.7
281.7
291.7
NH8.80, d, 9.0
8-OH5.8, br s
9-OH5.5, br s

Data sourced from Raju et al., 2010. psu.edu

Chemical Derivatization Strategies for Stereochemical Assignment (e.g., Mosher Analysis)

To determine the absolute configuration of the chiral centers in the heronamides, a chemical derivatization strategy known as Mosher's ester analysis was employed. psu.educapes.gov.brscielo.br In the initial study, this analysis was not performed directly on this compound but on a more tractable derivative, the acetonide of Heronamide A. psu.edu

The free hydroxyl groups of the Heronamide A derivative were esterified with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form the corresponding Mosher esters. psu.edu By analyzing the differences in the ¹H NMR chemical shifts (Δδ S-R) of the protons near the newly formed chiral esters, the absolute configuration at C-17 was determined to be S. psu.edu Based on the proposed biosynthetic relationship where this compound is a precursor to Heronamide A, this stereochemical assignment was extrapolated to the other heronamides, including C. psu.edu

It is noteworthy that during the structural revision of Heronamide A, a modified Mosher analysis was conducted where both the C-9 and C-17 hydroxyl groups were derivatized, which played a part in the reassignment of its absolute configuration. scielo.brscielo.br

Role of Asymmetric Total Synthesis in Unambiguous Structural Confirmation

Asymmetric total synthesis provided the ultimate and most definitive proof of the structure of this compound. researchgate.netresearchgate.net After the originally proposed structure was questioned, research groups embarked on the synthesis of both the proposed and revised structures.

The synthesis of the initially proposed structure was a significant achievement, employing key reactions such as a Sato-Micalizio reductive alkyne-alkyne coupling. researchgate.net However, as previously mentioned, the physical and spectroscopic data of this synthetic molecule did not match that of natural this compound. researchgate.net

Subsequently, the asymmetric total synthesis of the revised structure of this compound was accomplished. researchgate.netresearchgate.net This time, the synthetic compound was found to be identical to the natural product in all aspects, including its spectroscopic data. This successful synthesis provided unambiguous confirmation of the correct chemical structure and absolute stereochemistry of this compound. researchgate.netresearchgate.net Furthermore, the researchers demonstrated the nonenzymatic conversion of their synthetic this compound into Heronamides A and B, which not only confirmed the structures of those related compounds but also validated the long-postulated biosynthetic hypothesis. researchgate.netresearchgate.net

Total Synthesis Strategies and Chemical Methodologies

Evolution of Synthetic Approaches to Heronamide C

Initial synthetic efforts towards this compound were focused on confirming its proposed structure. A notable early total synthesis of the proposed structure of this compound was accomplished by Kanoh and coworkers. researchgate.net This synthesis was crucial as it revealed discrepancies between the physical data of the synthetic and natural samples, suggesting that the originally proposed structure required reinvestigation. researchgate.netscispace.com This pivotal work spurred further research into the correct stereochemistry of the heronamides. nih.gov

Later, a highly modular and convergent strategy was developed, which not only allowed for the synthesis of this compound and its analogues but also facilitated the preparation of molecular probes to study its mode of action. chemrxiv.orgacs.org This approach marked a significant advancement, enabling the synthesis of various heronamide-like molecules and providing insights into the structure-activity relationships of these compounds. nih.govacs.org The evolution of these strategies highlights a progression from initial structure verification to more flexible and powerful methods for analog synthesis and biological investigation.

Development of Modular and Convergent Synthetic Strategies

The development of modular and convergent synthetic strategies has been instrumental in the successful synthesis of this compound and its derivatives. chemrxiv.orgacs.org These approaches involve the synthesis of complex molecular fragments which are then coupled together in the later stages of the synthesis. This methodology offers significant advantages, including increased efficiency, flexibility for analog synthesis, and the ability to confirm the stereochemistry of complex fragments independently.

A key feature of these strategies is the use of powerful carbon-carbon bond-forming reactions to connect the molecular fragments. chemrxiv.orgresearchgate.net The choice of coupling reaction is critical to the success of the synthesis, as it must be high-yielding, stereoselective, and tolerant of the various functional groups present in the advanced intermediates.

Key Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound has been achieved through the strategic application of several modern carbon-carbon bond-forming reactions. These reactions have enabled the efficient and stereocontrolled assembly of the complex polyene macrolactam structure.

The Sato-Micalizio reductive alkyne-alkyne coupling has been a key reaction in the synthesis of the proposed structure of this compound. researchgate.netscispace.comelsevierpure.com This powerful reaction allows for the coupling of two different alkyne fragments to form a 1,3-diene with excellent control over the geometry of the newly formed double bonds. This method was instrumental in the early synthetic efforts that led to the structural reassignment of this compound. researchgate.netscispace.com

Remote-amine controlled stannylcupration is another critical transformation employed in the synthesis of this compound. researchgate.netscispace.comelsevierpure.com This reaction facilitates the stereoselective introduction of a vinylstannane moiety, which can then be used in subsequent cross-coupling reactions. The presence of a remote amine directing group allows for high levels of stereocontrol in the stannylcupration step, which is crucial for establishing the correct stereochemistry in the polyene backbone of the molecule.

Palladium-catalyzed cross-coupling reactions, particularly the Stille and Suzuki couplings, have been widely utilized in the synthesis of this compound and its analogs. chemrxiv.orgresearchgate.net The Stille coupling, which involves the reaction of an organostannane with an organic halide, has been used for the crucial macrocyclization step in some synthetic routes. researchgate.net

More recently, a modular strategy featuring a Suzuki coupling has been developed for the synthesis of this compound-type molecules. chemrxiv.org The Suzuki coupling, which pairs an organoboron compound with an organic halide, offers the advantages of mild reaction conditions and the low toxicity of the boron reagents. chemrxiv.org This modular approach has proven to be highly effective for the convergent synthesis of the macrolactam core. chemrxiv.org

In conjunction with the Suzuki coupling, the regioselective borylcupration/protonation of internal alkynes has been a key step in a modular synthetic strategy towards this compound. chemrxiv.org This reaction allows for the stereospecific installation of a boronic ester onto an internal alkyne, which can then participate in a subsequent Suzuki cross-coupling. The ability to control the regioselectivity of this transformation is essential for the successful construction of the complex polyene fragments of this compound. chemrxiv.org

Strategies for Macrocyclization

The construction of the 20-membered macrolactam ring is a critical and challenging step in the total synthesis of this compound. A convergent and highly modular strategy developed by the research group of Kanoh provides a clear example of a successful macrocyclization approach. This strategy relies on the late-stage formation of the amide bond to close the macrocycle.

The general sequence involves several key stages:

Fragment Coupling: The synthesis first constructs two advanced fragments of the molecule. In the synthesis of ent-Heronamide C, a C1-C13 fragment (prepared from D-ribose) and a C14-C27 fragment (prepared from a chiral homoallylamine) are joined together. chemrxiv.org This crucial carbon-carbon bond formation is achieved using a Stille coupling reaction, which connects the two fragments to form the linear precursor of the macrocycle. chemrxiv.org

Deprotection: Following the fragment coupling, the terminal functional groups required for the amide bond formation are unmasked. This typically involves the deprotection of a terminal amine and a terminal carboxylic acid on the linear precursor.

Macrolactamization: With the reactive groups exposed, the macrocyclization is induced. In the synthesis of ent-Heronamide C, the linear precursor was treated with 1,8-Diazabicycloundec-7-ene (DBU) followed by the peptide coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). chemrxiv.org This reagent facilitates the intramolecular amide bond formation, effectively closing the 20-membered ring to yield the protected macrolactam core of this compound. chemrxiv.org

This approach, summarized in the table below, highlights a strategy where the macrocycle is formed near the end of the synthesis, a common tactic to avoid carrying a large, sterically hindered ring through numerous synthetic steps.

StepReaction TypeReagents/ConditionsPurpose
1 Stille CouplingPd2(dba)3, Ph3As, LiClTo couple the C1-C13 and C14-C27 fragments.
2 DeprotectionDBUTo remove protecting groups from the amine and carboxylic acid termini. chemrxiv.org
3 MacrolactamizationHATU, DIPEATo facilitate the intramolecular amide bond formation and close the 20-membered ring. chemrxiv.org
4 Final DeprotectionTBAFTo remove silyl protecting groups (e.g., TES) from hydroxyls after macrocyclization. chemrxiv.org

Asymmetric Synthesis and Control of Stereochemistry

The unambiguous determination of this compound's complex stereochemistry was achieved through asymmetric total synthesis. chemrxiv.org The primary strategy employed to control the stereochemistry was a chiral pool approach , where readily available, enantiomerically pure starting materials are used to introduce the initial stereocenters. Subsequent stereocenters are then established relative to these initial centers through substrate-controlled reactions.

In the total synthesis of ent-Heronamide C by Kanoh and coworkers, the chirality of the entire molecule was traced back to two specific starting materials:

C1-C13 Fragment: This segment, containing multiple stereocenters, was synthesized starting from D-ribose . chemrxiv.org The inherent chirality of this natural sugar provides the stereochemical foundation for this entire portion of the molecule.

C14-C27 Fragment: The stereochemistry of this fragment was established using a chiral homoallylamine (95% ee) as the starting material. chemrxiv.org

By using these enantiopure building blocks, the synthesis ensures that the fragments are produced with the correct absolute stereochemistry. The stereocenters embedded within these fragments then dictate the stereochemical outcome of subsequent reactions, such as reductions and additions, used to build out the rest of the carbon chain. This substrate-controlled diastereoselectivity allows for the precise construction of the remaining stereocenters required for the final natural product. This modular and controlled approach was instrumental in synthesizing the correct structure of this compound and confirming its absolute configuration. chemrxiv.org

Biomimetic Synthetic Approaches Inspired by Proposed Biosynthesis

The biosynthesis of the heronamide family is believed to involve a remarkable and unprecedented cascade of reactions. It has been proposed that this compound is the biosynthetic precursor to Heronamides A and B. rsc.org The key proposed step for the formation of the complex core of the heronamides is a synchronized tandem electrocyclization of a linear polyene precursor. rsc.org

This proposed biosynthetic pathway has served as a significant source of inspiration for a potential biomimetic total synthesis strategy. rsc.org The idea is to mimic nature's elegant and efficient approach in the laboratory. A hypothetical biomimetic synthesis would involve creating a suitable acyclic polyene precursor and inducing an electrocyclization cascade to form the core structure of this compound. Such a reaction, if successful, could dramatically shorten the synthetic route and build molecular complexity rapidly.

While this biomimetic electrocyclization remains an attractive and inspirational strategy for future syntheses, it has not yet been reported as a successfully implemented key step in a completed total synthesis of this compound itself. rsc.org The high reactivity and conformational flexibility of the required polyene precursor present significant challenges for controlling such a complex cascade in a laboratory setting.

Chemical Biology and Mechanistic Insights into Heronamide C S Biological Activity

Preclinical Biological Activity Profiles (excluding clinical human trials)

Antifungal Activity Against Model Organisms (e.g., Schizosaccharomyces pombe fission yeast)

Heronamide C demonstrates notable antifungal properties, particularly against the model organism Schizosaccharomyces pombe (fission yeast). caymanchem.comcaymanchem.com It inhibits the growth of wild-type fission yeast cells with a Minimum Inhibitory Concentration (MIC) ranging from 0.13 to 0.28 μM. caymanchem.comcaymanchem.comglpbio.com This potent activity is comparable to the clinically used antifungal agent Amphotericin B. kyoto-u.ac.jp In addition to growth inhibition, this compound induces the abnormal accumulation of cell wall material in these yeast cells. caymanchem.comcaymanchem.comglpbio.com It is speculated that the compound may regulate the lipid function of the cell membrane and activate membrane proteins, leading to these morphological changes. mdpi.com

The structure of this compound, particularly its saturated hydrocarbon chain, is believed to be crucial for its antifungal potential, allowing it to insert into the phospholipid bilayer of the cell membrane. nih.gov Structure-activity relationship studies have revealed that the 20-membered macrolactam ring and the presence of hydroxyl groups are important for its growth inhibition and morphological effects on yeast cells. researchgate.net

Parameter Value Organism
Minimum Inhibitory Concentration (MIC)0.13-0.28 μMSchizosaccharomyces pombe

Distinctive Non-Cytotoxic Effects on Mammalian Cell Morphology

While exhibiting potent antifungal activity, this compound lacks significant cytotoxicity against several tested mammalian cell lines, including human HeLa and MDA-MB-231 cancer cells. caymanchem.comcaymanchem.comglpbio.com However, it induces dramatic and distinct morphological changes in mammalian cells. capes.gov.brrsc.org Specifically, in HeLa cells, treatment with this compound at a concentration of 20 μM leads to the formation of large intracellular structures. caymanchem.comcaymanchem.comglpbio.com This effect is notably non-cytotoxic, indicating a specific interaction with cellular components rather than a general toxicity mechanism. capes.gov.brrsc.orguq.edu.au

Reversibility of Morphological Changes in Mammalian Cells

A key characteristic of the morphological changes induced by this compound in mammalian cells is their reversibility. capes.gov.brrsc.orgchemrxiv.org Upon removal of the compound, the cells revert to their normal morphology. capes.gov.brrsc.org This reversible, non-cytotoxic effect on cell structure suggests that this compound could be a valuable tool for studying cellular processes and morphology without causing permanent damage to the cells. capes.gov.brmedchemexpress.com

Molecular Mechanisms of Action (excluding safety/adverse effects)

Targeted Interaction with Eukaryotic Lipid Membranes

The primary molecular target of this compound appears to be the eukaryotic lipid membrane. chemrxiv.orgkyoto-u.ac.jp Studies using fission yeast sterol mutants indicated that the compound targets cell membranes. nih.govacs.org The interaction is thought to perturb the structure of membrane microdomains, also known as lipid rafts. nih.govacs.orgmdpi.com This disruption of membrane organization is likely the underlying cause of the observed antifungal activity and morphological changes. mdpi.com Molecular dynamics simulations suggest that this compound resides within the lipid bilayer. researchgate.netresearchgate.net

Specific Binding to Saturated Hydrocarbon Chains within Lipid Membranes

Further investigation into the mechanism of action has revealed a specific interaction between this compound and the lipid components of the membrane. Surface plasmon resonance experiments have demonstrated a tight physical interaction between heronamides, including this compound, and saturated hydrocarbon chains within the lipid membrane. nih.govacs.org This binding is irreversible. researchgate.net This specific affinity for saturated fatty acid chains within phospholipids (B1166683) is a key feature of its mechanism. chemrxiv.orgkyoto-u.ac.jp Analogues of this compound with a truncated side chain show reduced antifungal activity, highlighting the importance of this lipophilic interaction for its biological function. researchgate.net

Disruption and Perturbation of Membrane Microdomains

This compound exerts its biological effects by targeting and disrupting the integrity of cellular membranes. nih.govacs.org Research indicates that heronamides, including this compound, physically interact with the saturated hydrocarbon chains of lipids within the cell membrane. nih.govacs.org This interaction is thought to perturb the structure of membrane microdomains, which are specialized regions within the membrane enriched in certain lipids and proteins. nih.govacs.orgnih.gov The disruption of these microdomains likely leads to the observed changes in cell morphology and function. nih.govacs.org Molecular dynamics simulations suggest that this compound resides within the lipid bilayer, forming head-to-tail contacts with phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphorylcholine (DMPC), in a manner similar to cholesterol. researchgate.netresearchgate.net This positioning within the membrane is believed to be a key factor in its ability to disrupt membrane organization. researchgate.netresearchgate.net

Induced Abnormalities in Cell Wall Morphology

A significant consequence of this compound's interaction with the cell membrane is the induction of abnormal cell wall morphology, particularly in fission yeast. nih.govacs.orgrsc.org Treatment with this compound leads to an unusual accumulation of cell wall material. caymanchem.com This effect is likely a secondary result of the primary disruption of the plasma membrane's structure and function. nih.govacs.org By perturbing the membrane microdomains, this compound may interfere with the proper localization and function of enzymes and other proteins responsible for cell wall synthesis and maintenance, leading to the observed morphological defects. nih.govacs.orgnih.gov In mammalian cells, such as HeLa cells, this compound induces the formation of large intracellular structures, a morphological change that is reversible upon removal of the compound. rsc.orgpsu.edu

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intricately linked to its specific chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features responsible for its effects.

Evidence of Chiral Recognition with Cellular Components

The specific stereochemistry of this compound is crucial for its biological activity, pointing towards a stereoselective interaction with its cellular targets. Evidence for this chiral recognition comes from comparative studies using its synthetic enantiomer, ent-Heronamide C. researchgate.netacs.org An enantiomer is a mirror-image version of a molecule; if a biological effect is dependent on a specific three-dimensional shape, the natural compound and its enantiomer will exhibit different levels of activity.

To investigate this, ent-Heronamide C was synthesized and its antifungal activity was evaluated against fission yeast (Schizosaccharomyces pombe) and compared to that of natural this compound and its analogues. researchgate.netnih.gov While ent-Heronamide C did display antifungal activity, its potency and sensitivity profile against various yeast strains differed from the natural form, indicating a chiral interaction with one or more components of the cell. researchgate.netacs.org Specifically, the IC₅₀ value of ent-heronamide C against wild-type yeast cells was 0.26 μM. acs.org This result strongly suggests that the cellular machinery, likely components within the cell membrane, can distinguish between the two mirror-image forms of the molecule. researchgate.netacs.org

Further supporting the importance of stereochemistry, a synthetic diastereomer of this compound, possessing a different configuration at the C8 and C9 positions, was found to be 80 times less potent in its antifungal activity. researchgate.netresearchgate.net This dramatic loss of activity upon altering a specific stereocenter underscores the highly specific structural requirements for this compound's interaction with its biological target. researchgate.net The difference in activity between stereoisomers is a classic indicator of a specific, lock-and-key type interaction with a chiral biological molecule, such as a protein or a specific lipid assembly in the membrane. acs.org

Table 1: Comparative Antifungal Activity of this compound Stereoisomers Against Fission Yeast
CompoundKey Structural FeatureRelative Antifungal PotencyImplication
This compoundNatural enantiomerHighBaseline activity
ent-Heronamide CEnantiomer (mirror image) of this compoundActive, but with different potency/profileProvides evidence for chiral recognition by cellular targets. researchgate.netacs.org
C8, C9 DiastereomerAltered stereochemistry at C8 and C9~80-fold less potent than this compoundHighlights the critical importance of specific stereocenters for biological activity. researchgate.netresearchgate.net

This compound as a Chemical Probe for Membrane Biology Studies

This compound and its synthetic derivatives have emerged as valuable chemical probes for dissecting the intricate biology of cellular membranes. Their unique ability to interact with and perturb membrane functions allows researchers to investigate the roles of specific lipids and membrane microdomains in cellular processes.

Design and Application of Synthetic Probes

To elucidate the mechanism of action of this compound, several synthetic probes have been designed, each addressing a specific aspect of its structure and function. acs.orgchemrxiv.orgchemrxiv.org These molecular tools are crucial for structure-activity relationship (SAR) studies and for identifying the precise molecular targets. nih.gov

Key synthetic probes include:

ent-Heronamide C : As detailed previously, this enantiomeric probe was designed to assess the role of chirality in the compound's biological activity. researchgate.netmedchemexpress.com Its synthesis and distinct biological profile confirmed that this compound engages in stereospecific interactions within the cell. acs.org

16,17-Dihydrothis compound : This analogue was designed to be a more stable version of this compound. researchgate.netmedchemexpress.com The natural compound has a C16-C17 double bond that is susceptible to photochemical reactions and epoxidation, which converts it to other heronamides (like Heronamide A and B) that lack significant antifungal activity. researchgate.net By saturating this double bond to create 16,17-Dihydrothis compound, researchers created a probe that maintains a very similar three-dimensional conformation to the parent molecule but is chemically more stable. researchgate.netresearchgate.net Surprisingly, this stabilized analogue showed no growth inhibition against yeast cells up to a concentration of 50 μM. acs.org This unexpected result revealed the critical and indispensable nature of the C16-C17 double bond for the antifungal activity of this compound, suggesting that either the specific conformation around this bond is vital for recognition, or that the chemical reactivity at this site is part of its mechanism of action. acs.org

8-Deoxythis compound : This naturally occurring precursor to this compound has also been used as a probe. researchgate.net It shares the core macrolactam structure and also binds to lipid membranes, helping to establish that the fundamental interaction is with the cell membrane. acs.orgnih.gov

The modular synthetic strategies developed for these probes have not only enabled the creation of these specific tools but also provided a platform for generating a wider array of "heronamidoids" to further explore the chemical space and biological function of this class of molecules. researchgate.net

Table 2: Designed Synthetic Probes of this compound and Their Mechanistic Insights
Synthetic ProbeDesign RationaleKey FindingContribution to Understanding
ent-Heronamide CInvestigate the role of stereochemistry.Exhibited different activity profile from natural this compound. acs.orgConfirmed that the biological target recognizes a specific chirality. researchgate.net
16,17-Dihydrothis compoundCreate a chemically stable analogue by removing the reactive C16-C17 double bond. researchgate.netComplete loss of antifungal activity. acs.orgDemonstrated the essential role of the C16-C17 double bond for biological function. acs.orgacs.org
8-Deoxythis compoundUtilize a natural precursor to study core interactions.Binds to lipid membranes and shows activity. acs.orgnih.govHelped confirm the cell membrane as the primary site of action. acs.org

Biophysical Techniques for Studying Membrane Interaction (e.g., Surface Plasmon Resonance)

To move beyond genetic and cellular observations and directly prove a physical interaction with the cell membrane, researchers have employed powerful biophysical techniques. Surface Plasmon Resonance (SPR) has been a particularly insightful tool in the study of this compound. acs.orgnih.gov SPR is a label-free technique that can detect and quantify molecular interactions in real-time by measuring changes in the refractive index on a sensor surface. frontiersin.orgmolecular-interactions.si

In these experiments, model cell membranes (liposomes) of defined lipid composition are immobilized on an SPR sensor chip. The compound of interest, such as this compound or its analogues, is then flowed over the chip. An interaction between the compound and the immobilized liposomes is detected as a change in the SPR signal.

Key findings from SPR studies include:

Direct Physical Interaction : SPR experiments detected a tight physical interaction between heronamides, including this compound and 8-Deoxythis compound, and the model lipid membranes. acs.orgnih.gov This provided direct evidence that the cell membrane is a primary target.

Specificity for Saturated Lipids : Crucially, these studies revealed that the heronamides preferentially bind to membranes containing lipids with saturated hydrocarbon chains. researchgate.netacs.orgnih.gov This specificity suggests that this compound targets particular lipid environments or domains within the membrane, likely perturbing their structure and function. nih.gov

These biophysical findings are further corroborated by molecular dynamics (MD) simulations. researchgate.net These computational models suggest that this compound and its active analogues reside within the lipid bilayer, where they form contacts with the surrounding phospholipids in a manner that has been compared to how cholesterol orients itself within a membrane. researchgate.netresearchgate.net Together, the SPR and MD data provide a detailed molecular picture of how this compound engages with the cell membrane, leading to the disruption of membrane microdomains and ultimately, its antifungal effects. nih.gov

Table 3: Summary of Surface Plasmon Resonance (SPR) Findings for Heronamide-Lipid Interactions
Experimental SetupObservationConclusion
This compound or 8-Deoxythis compound flowed over immobilized liposomes.Significant and stable change in SPR signal upon compound injection.Demonstrates a direct, tight physical binding of heronamides to lipid membranes. acs.orgnih.gov
Compounds tested against liposomes with varying lipid compositions (saturated vs. unsaturated fatty acid chains).Stronger binding signal observed for liposomes composed of lipids with saturated hydrocarbon chains.The interaction is selective, targeting specific types of lipids or lipid packing arrangements. researchgate.netnih.gov

Synthetic Analogs, Derivatives, and Structure–activity Relationships

Design and Synthesis of Modified Heronamide C Analogs

A modular synthetic strategy has been pivotal in the creation of this compound analogs. This approach facilitates the assembly of the complex polyene macrolactam structure from smaller, more manageable fragments, allowing for targeted modifications at various positions of the molecule. chemrxiv.orgacs.org This strategy often involves key reactions such as Suzuki coupling and Stille coupling to connect different building blocks. acs.orgresearchgate.net

Design: 16,17-Dihydrothis compound was designed as a molecular probe to investigate the role of the C16–C17 double bond in the biological activity and chemical reactivity of this compound. acs.orgchemrxiv.org This specific double bond is involved in the non-enzymatic conversion of this compound to Heronamides A and B. researchgate.net By saturating this bond, researchers aimed to create a more stable analog that could be used in mode-of-action studies without undergoing these transformations. chemrxiv.orgresearchgate.net Molecular dynamics simulations predicted that this modification would not significantly alter the conformation of the macrocycle within a lipid bilayer compared to the parent compound. researchgate.netresearchgate.net

Synthesis: The synthesis of 16,17-dihydrothis compound was achieved through a convergent, modular approach. acs.org The key steps involved the synthesis of two main fragments: a C1–C13 fragment and a C14–C27 fragment. researchgate.net These fragments were then joined using a Stille coupling reaction. Subsequent steps, including deprotection and macrolactamization, yielded the final 16,17-dihydrothis compound compound. researchgate.net

Design: ent-Heronamide C, the enantiomer of the natural this compound, was designed and synthesized to explore the stereochemical requirements for its biological activity. acs.orgresearchgate.net By creating the mirror image of the molecule, scientists can determine if the biological targets of this compound exhibit chiral recognition—that is, if they interact differently with one enantiomer over the other. acs.orgacs.org

Synthesis: The synthesis of ent-heronamide C also utilized a highly modular strategy similar to that of other analogs. researchgate.net The process involved coupling the C1–C13 fragment ent-9, derived from D-ribose, with the C14–C27 fragment 12. acs.org A Stille coupling reaction connected these two fragments, followed by a series of reactions to close the macrocycle and remove protecting groups, ultimately affording ent-Heronamide C. acs.org

Design: 8-Deoxythis compound is a naturally occurring analog and a likely biosynthetic precursor to this compound. chemrxiv.orgacs.org Its synthesis was undertaken to establish a flexible and modular synthetic route that could be adapted for a variety of other analogs. nih.govchemrxiv.org As an analog, it is crucial for studying the importance of the C8 hydroxyl group for biological function. researchgate.net

Synthesis: A highly modular synthetic strategy was successfully established through the total synthesis of 8-deoxythis compound. nih.govchemrxiv.org This synthetic route demonstrated the effectiveness of using building blocks that could be combined to form the complex 20-membered polyene macrolactam structure, paving the way for the creation of other derivatives. chemrxiv.orgacs.org

Synthesis: The synthesis of the heronamidoids was made possible by the flexible modular strategy developed for 8-deoxythis compound. chemrxiv.orgresearchgate.net This unified approach allowed for the controlled construction of the four different isomers by varying the stereochemistry of the components used in the assembly. chemrxiv.org The heronamidoids are designated as α (C19-α-Me) and β (C19-β-Me), with further variations being the presence or absence of a TES protecting group (γ and δ are the deprotected forms of α and β, respectively). chemrxiv.org

Systematic Elucidation of SAR through Analog Synthesis

The synthesis and biological evaluation of the analogs described above have provided critical insights into the structure-activity relationships (SAR) of this compound.

The C16–C17 Double Bond: The evaluation of 16,17-dihydrothis compound, which lacks the C16-C17 double bond, revealed that this structural feature is exceptionally important for the antifungal activity of this compound. acs.orgacs.org The saturated analog was found to be inactive, demonstrating that this specific site of unsaturation is critical for its biological function. chemrxiv.org

Chiral Recognition: Comparative studies with ent-heronamide C demonstrated the existence of chiral recognition between the molecule and its cellular targets. acs.orgacs.org The enantiomer displayed significantly different activity, indicating that the specific three-dimensional arrangement of atoms in the natural this compound is required for optimal biological interaction. researchgate.net

C19 Stereochemistry: Analysis of the heronamidoids (α–δ) clarified that the stereochemistry at the C19 position has a significant impact on the conformation of the amide linkage. acs.orgchemrxiv.org This, in turn, affects the alignment of the two polyene units within the macrocycle and influences the molecule's reactivity, particularly its propensity for photochemical cycloaddition reactions. researchgate.netchemrxiv.org

Impact of Structural Modifications on Specific Biological Interactions

Structural modifications to this compound have a direct and measurable impact on its biological interactions, particularly with cell membranes.

Research has shown that this compound and its active analog, 8-deoxythis compound, physically interact with lipid membranes, specifically targeting those that contain saturated hydrocarbon chains. acs.orgdntb.gov.ua This interaction is believed to perturb the structure of membrane microdomains, leading to observed effects such as abnormal cell morphology in yeast. acs.org

The critical role of the C16–C17 double bond was further illuminated by molecular dynamics simulations. These simulations showed that 16,17-dihydrothis compound, despite being biologically inactive, still resides within a model lipid bilayer in a manner similar to the active compounds this compound and 8-deoxythis compound. acs.orgresearchgate.netresearchgate.net This suggests that while membrane insertion is a key step, it is not sufficient for biological activity. The C16–C17 double bond is likely essential for a subsequent process or interaction that occurs after the molecule has embedded in the membrane, leading to its ultimate biological effect. The removal of this bond completely abrogates the antifungal activity, providing a clear example of how a specific structural modification can switch off the compound's function. acs.org

Compound Reference Table

Compound Name
16,17-Dihydrothis compound
8-Deoxythis compound
ent-Heronamide C
Heronamide A
Heronamide B
This compound
Heronamidoid α
Heronamidoid β
Heronamidoid γ
Heronamidoid δ

This compound Analog Summary

AnalogKey Structural ModificationPurpose of DesignKey Finding
16,17-Dihydrothis compoundSaturation of the C16-C17 double bondTo create a stable probe and test the importance of the double bond. acs.orgchemrxiv.orgThe C16-C17 double bond is essential for antifungal activity. acs.org
ent-Heronamide CEnantiomer of natural this compoundTo investigate chiral recognition by biological targets. acs.orgresearchgate.netThe biological target shows stereospecificity; the natural configuration is required for activity. acs.orgacs.org
8-Deoxythis compoundLacks the C8 hydroxyl groupTo study the role of the C8-OH group and develop a modular synthesis. researchgate.netnih.govThe C8-OH group enhances membrane affinity and biological activity. nih.gov
Heronamidoids (α–δ)Varied stereochemistry at C19To study the effect of C19 stereocenter on macrocycle conformation and reactivity. chemrxiv.orgresearchgate.netC19 stereochemistry controls the alignment of the polyene units and photochemical reactivity. chemrxiv.org

Future Directions and Research Opportunities

Unlocking Cryptic Biosynthetic Pathways via Genome Mining and Synthetic Biology

The sequencing of the genome of the Heronamide C-producing organism, Streptomyces sp. TP-A0871, has opened the door to understanding its biosynthetic potential. nih.govnih.gov The draft genome reveals a wealth of "orphan" gene clusters—biosynthetic pathways whose small molecule products have not yet been identified. nih.gov This presents a significant opportunity for genome mining.

Initial analysis of the Streptomyces sp. TP-A0871 genome has identified not only the putative biosynthetic gene cluster for heronamide but also at least four type I polyketide synthase (PKS), one type II PKS, eight nonribosomal peptide synthetase (NRPS), and one PKS/NRPS hybrid gene clusters. nih.govasm.org These orphan clusters are predicted to produce a variety of currently unknown polyketides and nonribosomal peptides. nih.gov

Future research can focus on:

Activation of Silent Clusters: Employing synthetic biology techniques, such as the overexpression of pathway-specific transcriptional activators or the deletion of global repressive regulators (e.g., wblA), to awaken these silent or "cryptic" biosynthetic gene clusters. uea.ac.ukmdpi.com

Heterologous Expression: Transferring the identified orphan clusters into well-characterized host strains to facilitate the production and isolation of novel compounds.

Sub-cluster Genome Mining: Using conserved genes involved in the biosynthesis of specific moieties, such as the β-amino acid found in this compound, as probes to mine genomic databases for related, undiscovered natural product families. uea.ac.uk This approach has already led to the identification of 40 orphan biosynthetic gene clusters proposed to belong to the β-amino acid-containing polyketide macrolactam family. uea.ac.uk

These endeavors promise to expand the known chemical diversity of the heronamide family and may lead to the discovery of new molecules with unique biological activities.

Deeper Mechanistic Characterization of Membrane-Targeting Activity

This compound exhibits potent biological activity, including antifungal effects and the induction of dramatic, reversible morphological changes in mammalian cells, by targeting cellular membranes. psu.eduresearchgate.netnih.gov Research has shown a physical interaction between heronamides and the saturated hydrocarbon chains of membrane lipids. nih.govacs.org This interaction is thought to perturb the structure of membrane microdomains, leading to downstream effects like abnormal cell wall morphology in fission yeast. nih.govacs.orgmdpi.com

Despite these findings, the precise molecular mechanism remains to be fully elucidated. Future research should aim for a deeper characterization of this membrane-targeting activity. Key research questions include:

What is the specific lipid or combination of lipids that this compound preferentially binds to?

How does this binding event translate into the perturbation of membrane microdomains?

What are the downstream signaling cascades or cellular responses activated by this membrane disruption?

Advanced biophysical techniques, such as solid-state NMR, cryo-electron microscopy, and super-resolution imaging, could be employed to visualize the interaction between this compound and lipid bilayers in greater detail. The synthesis of labeled this compound derivatives would also provide powerful probes for these mechanistic studies. Understanding this mechanism is crucial for explaining its selective activity and for the rational design of new therapeutic agents. researchgate.net

Exploration of New Biological Targets and Pathways

While the cell membrane is a primary target, the full spectrum of biological pathways affected by this compound is not completely understood. researchgate.netnih.gov Its ability to induce morphological changes in yeast and mammalian cells suggests it may interfere with complex cellular processes beyond simple membrane permeabilization. psu.edursc.org For instance, in fission yeast, it is speculated that this compound may regulate lipid function within the cell membrane and activate membrane proteins, leading to an abnormal accumulation of cell wall materials. nih.gov

Future studies should explore these possibilities more deeply. This could involve:

Chemical Genomic Profiling: Using genome-wide deletion mutant libraries, as has been done in fission yeast, to identify genes that confer hypersensitivity or resistance to this compound. nih.gov This can help to map the genetic network of its cellular response.

Proteomic and Metabolomic Analyses: Investigating global changes in protein and metabolite levels in cells treated with this compound to identify perturbed pathways.

Activity-Based Protein Profiling (ABPP): Using reactive derivatives of this compound to covalently label and identify direct protein binding partners.

Such studies could reveal novel intracellular targets or pathways that are modulated by this compound, potentially uncovering new therapeutic applications for this class of molecules.

Development of "Induced Pluripotent Small (iPS) Molecules" for Molecular Diversity

The concept of "induced pluripotent small (iPS) molecules" has been proposed in the context of the heronamide family. researchgate.netresearchgate.net This idea draws an analogy to induced pluripotent stem cells in biology, which can differentiate into various cell types. Similarly, iPS molecules are envisioned as structurally complex yet synthetically accessible core scaffolds that can be diversified into a range of distinct molecular entities in response to external stimuli like heat or light. researchgate.net

This compound is an ideal candidate for such a pluripotent stem molecule. researchgate.net It serves as the biosynthetic precursor to Heronamide A and B through thermal and photochemical intramolecular cycloadditions, respectively. uea.ac.ukrsc.org This demonstrates its inherent capacity to generate structural diversity from a single precursor.

Future research in this area would involve:

Exploring New Transformations: Subjecting the this compound scaffold to a wider range of chemical, photochemical, and enzymatic conditions to generate novel, structurally complex derivatives that are not produced in nature. rsc.org

Modular Synthesis: Developing highly modular and efficient synthetic strategies that allow for the rapid assembly of the this compound core and the introduction of various functional groups. researchgate.netchemrxiv.org This would facilitate the creation of a library of "heronamidoids" or iPS molecules. chemrxiv.org

Screening for New Activities: Evaluating the resulting library of diversified molecules for a broad range of biological activities, potentially uncovering compounds with entirely new functions.

This approach represents a powerful strategy for diversity-oriented synthesis, leveraging the natural reactivity of the heronamide scaffold to explore new chemical space. rsc.org

Application of this compound-derived Scaffolds in Chemical Biology Research

The unique biological activity and mode of action of this compound make its derivatives valuable tools for chemical biology research. researchgate.net Synthetic analogues of this compound can be designed as molecular probes to dissect its mechanism of action and to study the cellular processes it perturbs.

For example, the synthesis of ent-Heronamide C (the unnatural enantiomer) and 16,17-dihydrothis compound has already provided crucial insights. researchgate.net The finding that ent-Heronamide C is significantly less active highlights the importance of chiral recognition in its interaction with membrane components. researchgate.net Furthermore, the complete lack of activity for 16,17-dihydrothis compound underscores the critical role of the C16-C17 double bond in its biological function. researchgate.net

Future applications in chemical biology could include:

Affinity Probes: Synthesizing this compound derivatives appended with reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups to identify and isolate its specific binding partners in the cell membrane.

Fluorescent Probes: Creating fluorescently tagged this compound analogues to visualize its subcellular localization and dynamic interactions with membrane structures in living cells.

Structure-Activity Relationship (SAR) Studies: A continued, systematic synthesis of analogues to precisely map the pharmacophore and understand how different structural features contribute to its membrane-perturbing activity. researchgate.netescholarship.org

These chemical biology tools derived from the this compound scaffold will be instrumental in fully unraveling its biological function and in exploring the fundamental biology of cellular membranes.

Q & A

What are the key considerations in designing synthetic routes for Heronamide C and its analogs?

Level: Basic
Methodological Answer:
Synthesis of this compound requires modular strategies to preserve its 20-membered macrolactam structure and stereochemistry. For example, ent-Heronamide C (enantiomeric form) was synthesized via macrolactamization using TBAF (tetrabutylammonium fluoride) in THF at 0°C, followed by purification via silica gel chromatography . Key considerations include:

  • Protecting group strategies for hydroxyl and amine functionalities.
  • Stereochemical control during cyclization to maintain biological activity.
  • Use of computational tools (e.g., MacroModel ver. 11.0) to predict stable conformers .

How does the C16-C17 double bond influence this compound’s biological activity?

Level: Advanced
Methodological Answer:
The C16-C17 double bond is critical for membrane interaction and antifungal activity. MD simulations and biological assays revealed that saturation of this bond (as in 16,17-dihydrothis compound) reduces activity by altering molecular rigidity and lipid bilayer penetration . Experimental validation involves:

  • Comparing IC₅₀ values of wild-type vs. ergosterol-deficient yeast strains.
  • Raman imaging to track membrane structural changes .

What standardized assays are used to evaluate this compound’s antifungal activity?

Level: Basic
Methodological Answer:
Antifungal activity is assessed using fission yeast (Schizosaccharomyces pombe) strains, including wild-type (JY1) and ergosterol biosynthesis mutants (e.g., erg2Δ, erg31Δ/erg32Δ). Key steps:

  • MIC Determination : Serial dilution assays (e.g., this compound shows MIC = 5.9 µM for wild-type yeast ).
  • Morphological Analysis : Microscopy to observe hyphal elongation or cell lysis .

How does stereochemistry at C8, C9, and C19 affect this compound’s selectivity?

Level: Advanced
Methodological Answer:
Stereochemical inversion (e.g., ent-Heronamide C) reduces potency by disrupting chiral recognition with membrane lipids. Methods to study this include:

  • Comparative IC₅₀ Testing : ent-Heronamide C showed 10-fold lower activity than the natural enantiomer .
  • Conformational Analysis : NMR and computational modeling to correlate stereochemistry with membrane insertion .

How do researchers address stability issues in this compound during experiments?

Level: Basic
Methodological Answer:
Stability under thermal/oxidative conditions is monitored via HPLC or LC-MS. For example:

  • Time-Course Studies : this compound degrades to inactive derivatives (e.g., Heronamides A/B) within 150 seconds under light exposure .
  • Buffer Optimization : Use of pH 6.8 phosphate buffer to stabilize macrolactam structure during synthesis .

What structural features are essential for this compound’s membrane-targeting activity?

Level: Advanced
Methodological Answer:
The hydroxylated macrolactam core and unsaturated side chain are indispensable. Key findings:

  • SAR Studies : Truncated analogs (e.g., Heronamidoids g/h) lose activity due to conformational rigidity .
  • Lipid Binding Assays : Fluorescence quenching to measure irreversible binding to saturated lipid bilayers .

How can biosynthesis gene clusters guide the engineering of this compound analogs?

Level: Advanced
Methodological Answer:
The 80-kb gene cluster in Streptomyces sp. SCSIO 03032 encodes PKS modules, hydroxylases (HerO), and regulatory genes. Strategies include:

  • Gene Knockouts : Disrupting herO abolishes C8 hydroxylation, yielding Heronamide F .
  • Combinatorial Biosynthesis : Swapping PKS modules to generate side-chain variants .

What role do molecular dynamics (MD) simulations play in studying this compound’s mechanism?

Level: Advanced
Methodological Answer:
MD simulations predict tilt angles and lipid bilayer penetration. For example:

  • Membrane Insertion Analysis : this compound adopts a 45° tilt in DMPC bilayers, optimizing hydrophobic interactions .
  • Comparative Studies : 16,17-dihydro derivatives show reduced penetration depth, correlating with lower bioactivity .

How should researchers interpret contradictory data on this compound’s time-dependent degradation?

Level: Basic
Methodological Answer:
Contradictions in degradation rates (e.g., subplot A vs. C in ) arise from experimental conditions. Mitigation strategies:

  • Standardized Protocols : Control light exposure and temperature.
  • Multi-Method Validation : Cross-reference HPLC, LC-MS, and bioassay data to confirm degradation products’ inactivity .

What methodologies confirm chiral recognition in this compound’s activity?

Level: Advanced
Methodological Answer:
Enantiomer-specific activity is tested via:

  • IC₅₀ Comparisons : ent-Heronamide C showed IC₅₀ = 0.26 µM (wild-type yeast) vs. 0.44 µM in erg mutants, indicating partial chiral dependence .
  • Circular Dichroism (CD) : Spectral shifts confirm stereochemical differences between active/inactive enantiomers .

How can genetic engineering optimize this compound production in microbial hosts?

Level: Advanced
Methodological Answer:
Heterologous expression in E. coli or S. cerevisiae requires:

  • Promoter Engineering : Inducible promoters to regulate PKS expression .
  • Post-Translational Modifications : Co-expression of phosphopantetheinyl transferases for PKS activation .

What distinguishes this compound from its inactive analogs (e.g., Heronamides A/B)?

Level: Basic
Methodological Answer:
Heronamides A/B lack the hydroxylated macrolactam core due to oxidative/thermal degradation. Identification methods:

  • NMR Spectroscopy : Detect loss of hydroxyl signals at C8 .
  • Bioassays : A/B show no growth inhibition in yeast at ≤46 µM .

Why are hydroxyl groups critical for this compound’s antifungal activity?

Level: Advanced
Methodological Answer:
Hydroxyls mediate hydrogen bonding with lipid headgroups. Experimental approaches:

  • Deoxygenation Studies : 8-deoxythis compound lost 90% activity, confirming hydroxyl necessity .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to ergosterol-containing liposomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.